molecular formula C22H20N6O2 B2719748 N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-67-4

N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2719748
CAS No.: 946310-67-4
M. Wt: 400.442
InChI Key: UWJLYQKMPDBYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an indole moiety and an imidazotriazine framework, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antimicrobial and anticancer properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20N6O2
  • Molecular Weight : 400.4 g/mol
  • CAS Number : 946310-67-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical cellular processes. For instance, compounds similar to this one have been shown to disrupt microbial enzyme functions, leading to antimicrobial effects. Additionally, they may exhibit cytotoxic properties against cancer cell lines by inducing apoptosis or inhibiting proliferation through various signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of the indole and imidazotriazine structures possess significant antimicrobial activity. For example:

  • A study reported that compounds with similar structures displayed low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Compound Target Organism MIC (μg/mL)
Indolylquinazolinone 3kS. aureus ATCC 259233.90
Indolylquinazolinone 3kS. aureus ATCC 43300 (MRSA)< 1

These findings underscore the potential of the compound as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably:

  • Compounds derived from similar structures have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts. For instance, compounds tested against the A549 lung cancer cell line exhibited significant antiproliferative activity .
Cell Line Compound Viability (%) at 1 μM
A549Indolylquinazolinone 3b20 - 35
HCT116Indolylquinazolinone 1028

The selectivity towards cancer cell lines indicates a promising therapeutic index for further development.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A synthesized compound demonstrated a MIC of 0.98 μg/mL against MRSA . This highlights the potential for developing new antibiotics.
  • Cytotoxicity Studies : In vitro studies showed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .
  • Molecular Docking Studies : Computational analyses indicated strong binding interactions with key proteins involved in cancer progression and microbial resistance mechanisms .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c29-20(23-11-10-15-14-24-18-9-5-4-8-17(15)18)19-21(30)28-13-12-27(22(28)26-25-19)16-6-2-1-3-7-16/h1-9,14,24H,10-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLYQKMPDBYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.